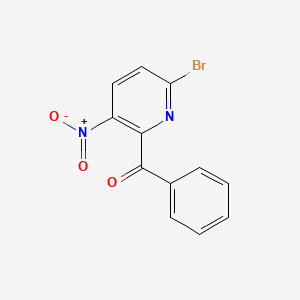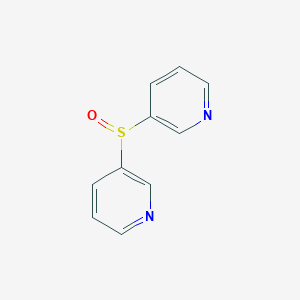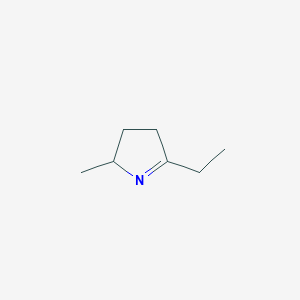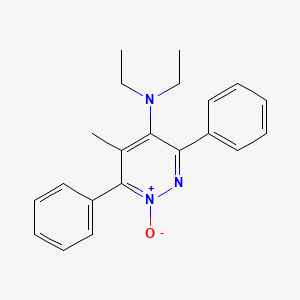
N-Methyloctadecan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyloctadecan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is characterized by a long alkyl chain, making it a fatty amine, which is often used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyloctadecan-2-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of octadecan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with octadecyl halides.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of fatty acids. These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyloctadecan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methyloctadecan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which N-Methyloctadecan-2-amine exerts its effects involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylhexadecan-2-amine: Similar in structure but with a shorter alkyl chain.
N-Methyloctadecan-1-amine: Differing in the position of the amine group.
N,N-Dimethyloctadecan-2-amine: A tertiary amine with an additional methyl group.
Uniqueness
N-Methyloctadecan-2-amine is unique due to its specific alkyl chain length and the position of the amine group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific surfactant characteristics and membrane interactions .
Propriétés
Numéro CAS |
60472-35-7 |
|---|---|
Formule moléculaire |
C19H41N |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
N-methyloctadecan-2-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3 |
Clé InChI |
UCRWSAUUCAAKOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)




![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)





![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)
